molecular formula C20H19N3O2S B2941231 N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-23-3

N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2941231
CAS No.: 872695-23-3
M. Wt: 365.45
InChI Key: SWAAYNDHBDHPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a methoxyphenyl group and a thioacetamide moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid under appropriate conditions.

    Benzylation: The final step involves the benzylation of the intermediate compound to yield the target molecule.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the thioacetamide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridazine derivatives, reduced thioacetamide derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It may interact with specific receptors, making it useful in receptor-ligand studies.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • N-benzyl-2-((6-phenylpyridazin-3-yl)thio)acetamide
  • N-benzyl-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-benzyl-2-((6-(3-chlorophenyl)pyridazin-3-yl)thio)acetamide

Uniqueness: N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-17-9-5-8-16(12-17)18-10-11-20(23-22-18)26-14-19(24)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAAYNDHBDHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.